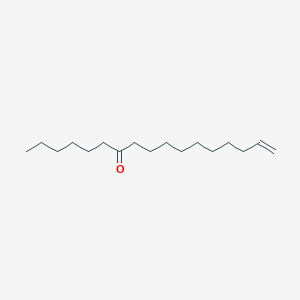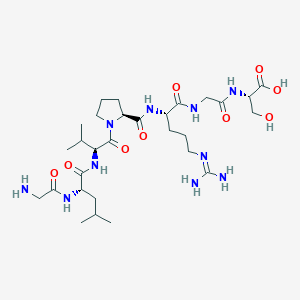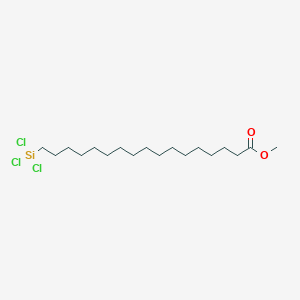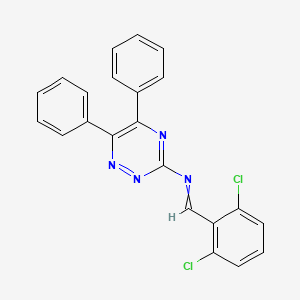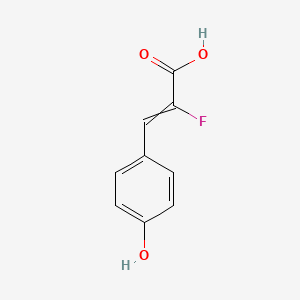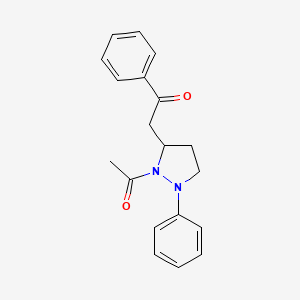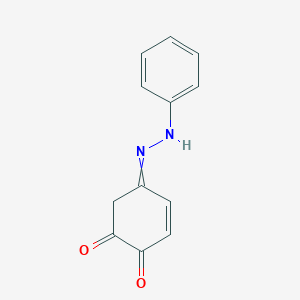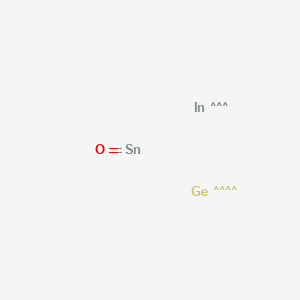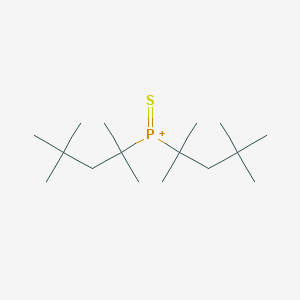
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide is a compound with a unique structure that includes a dihydroxypropyl group and a long-chain methylheptadecanamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide typically involves the reaction of 16-methylheptadecanoic acid with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pH, and reaction time to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
化学反応の分析
Types of Reactions
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in cellular processes and as a biomarker.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The long-chain methylheptadecanamide moiety can interact with lipid membranes, potentially affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
N-(2,3-Dihydroxypropyl)arylamides: These compounds share the dihydroxypropyl group but have different aryl groups.
N-(2,3-Dihydroxypropyl)carbamoyl derivatives: These compounds have similar carbamoyl side chains but differ in their overall structure.
Uniqueness
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide is unique due to its specific combination of a dihydroxypropyl group and a long-chain methylheptadecanamide. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
184414-34-4 |
|---|---|
分子式 |
C21H43NO3 |
分子量 |
357.6 g/mol |
IUPAC名 |
N-(2,3-dihydroxypropyl)-16-methylheptadecanamide |
InChI |
InChI=1S/C21H43NO3/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(25)22-17-20(24)18-23/h19-20,23-24H,3-18H2,1-2H3,(H,22,25) |
InChIキー |
VYQWEEKHAQIGGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


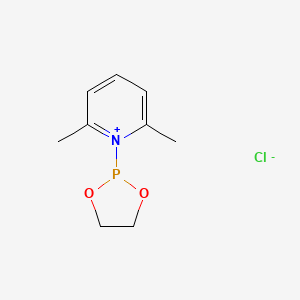

![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
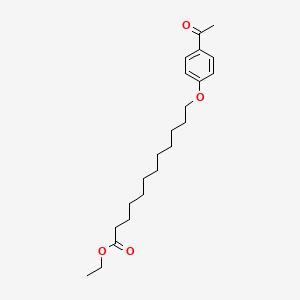
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
